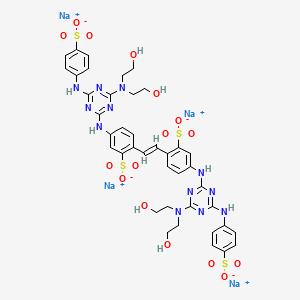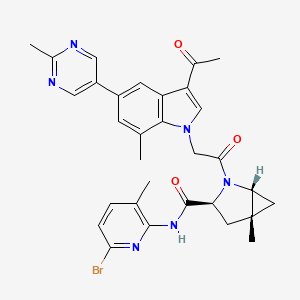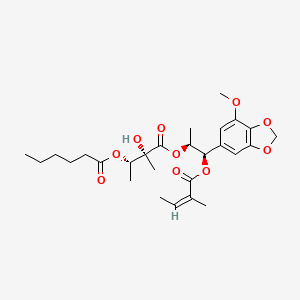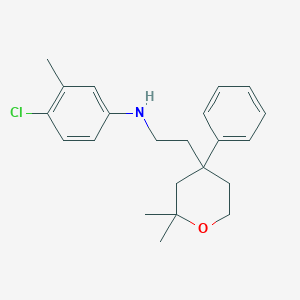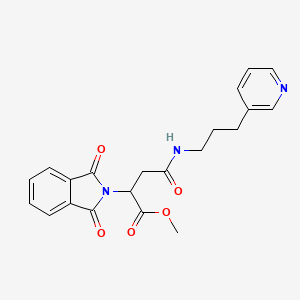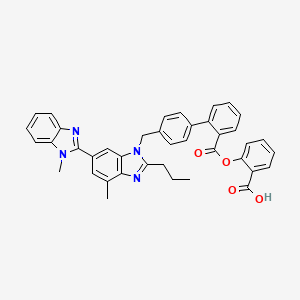
Pimpc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PIMPC involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Condensation Reaction: The initial step involves the condensation of 2-pyridinecarboxaldehyde with hydrazine hydrate to form 2-(pyridin-2-ylmethylene)hydrazine.
Coupling Reaction: This intermediate is then coupled with 4-isocyanatobenzoyl chloride to form the desired urea derivative.
Final Product Formation: The final step involves the reaction of the urea derivative with 2-pyridinemethanamine to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
PIMPC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.
Applications De Recherche Scientifique
PIMPC has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its antioxidant and metal-chelating properties, which are important in biological systems.
Medicine: this compound’s potential therapeutic effects for Alzheimer’s disease make it a valuable compound in medical research.
Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
PIMPC exerts its effects by inhibiting glycogen synthase kinase 3 (GSK-3). This inhibition affects various molecular targets and pathways, including the Wnt signaling pathway, which is involved in cell proliferation and differentiation. By modulating these pathways, this compound exhibits potential therapeutic effects for neurodegenerative diseases like Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
GSK-3 Inhibitor XIII: An ATP-competitive GSK-3 inhibitor used to study diabetes and obesity.
IM-12: An effective GSK-3β inhibitor that regulates Wnt signaling.
A-674563: An Akt1 inhibitor with modest potency to PKA and selective for Akt1 over PKC.
Uniqueness of PIMPC
This compound is unique due to its dual properties as an antioxidant and metal-chelating agent, combined with its ability to inhibit GSK-3. This makes it a promising compound for therapeutic applications, particularly in the treatment of Alzheimer’s disease .
Propriétés
Formule moléculaire |
C21H19N5O |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-[4-[(2-amino-5-phenylpyridin-3-yl)iminomethyl]pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H19N5O/c22-20-18(11-17(13-25-20)15-4-2-1-3-5-15)24-12-14-8-9-23-19(10-14)26-21(27)16-6-7-16/h1-5,8-13,16H,6-7H2,(H2,22,25)(H,23,26,27) |
Clé InChI |
PGQYAFNFZONXQV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NC2=NC=CC(=C2)C=NC3=C(N=CC(=C3)C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
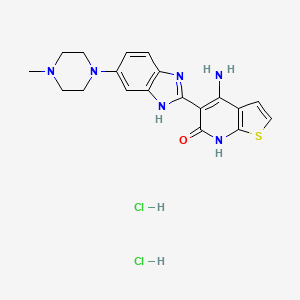
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
